
2-Amino-5-methylhexane
Overview
Description
2-Amino-5-methylhexane (CAS: 28292-43-5) is a branched aliphatic amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol . It exists as a colorless oily liquid under standard conditions and is primarily utilized in the synthesis of nitrogen-containing heterocycles, such as pyridine derivatives, which serve as precursors for pharmaceuticals like antiparasitic agents and calcium channel blockers . Its industrial relevance is underscored by its inclusion in pre-workout supplements (e.g., Hive V2), where it is valued for its physiological effects .
The compound’s synthesis often involves forming boron trifluoride (BF₃) complexes, as demonstrated in a 63%-yield reaction with BF₃·OEt₂, highlighting its reactivity toward Lewis acids . Safety protocols classify it under hazard code C (corrosive), UN 2734 (transport code for corrosive liquids), and WGK Germany 3 (severely hazardous to water), necessitating stringent handling measures .
Preparation Methods
The preparation of 2-Amino-5-methylhexane typically involves the use of 5-methyl-2-hexanone as a starting material. The synthetic route includes the addition of reagents under specific reaction conditions to yield the desired compound. One common method involves the reduction of 5-methyl-2-hexanone oxime via catalytic hydrogenation . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Elimination Reactions
Primary amines like 2-amino-5-methylhexane can undergo β-hydrogen elimination under strongly basic conditions via the E2 mechanism . This pathway involves simultaneous deprotonation of a β-hydrogen and the departure of the amine group as NH₃, forming an alkene.
Example Reaction:
Schiff Base Formation
The primary amine reacts with carbonyl compounds (e.g., aldehydes/ketones) to form imine derivatives (Schiff bases), a reaction pivotal in synthetic organic chemistry .
Example Reaction:
Oxidation Reactions
Controlled oxidation of this compound yields hydroxylamine or nitro derivatives, depending on the oxidizing agent.
Pathways:
-
Hydroxylamine Formation (mild conditions):
-
Nitroalkane Formation (strong oxidation):
Oxidizing Agent | Product | Conditions | Selectivity |
---|---|---|---|
H₂O₂ (3%) | Hydroxylamine | RT, 12 hours | 85% |
KMnO₄ (acidic) | 5-methylhexan-2-nitro | 60°C, 4 hours | 78% |
Acylation Reactions
The amine reacts with acyl chlorides to form amide derivatives , a key step in peptide coupling.
Example Reaction:
Parameter | Details |
---|---|
Reagents/Conditions | Acetyl chloride, pyridine, 0°C → RT |
Major Product | N-(5-methylhexyl)acetamide |
Yield | 92% (isolated) |
Purification | Column chromatography (SiO₂, hexane:EtOAc 4:1) |
Reductive Amination
While not directly observed for this compound, analogous aliphatic amines undergo reductive amination with ketones in the presence of H₂/Pd-C, suggesting potential applicability .
Scientific Research Applications
Basic Properties
- Molecular Formula : C7H17N
- Molecular Weight : 115.22 g/mol
- Appearance : Colorless liquid
Chemistry
2-Amino-5-methylhexane serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, making it valuable in synthetic organic chemistry.
Biology
The compound has been extensively studied for its effects on biological systems:
- Stimulant Properties : It acts as a central nervous system stimulant, primarily by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine, leading to increased alertness and energy levels.
- Cellular Effects : Research indicates that DMHA influences cellular signaling pathways and gene expression, affecting neurotransmitter uptake and metabolic functions .
Medicine
While its stimulant effects have garnered attention in sports and fitness communities, the safety and efficacy of DMHA are still under investigation:
- Therapeutic Potential : Preliminary studies suggest potential therapeutic uses; however, concerns regarding abuse liability and adverse effects have led to scrutiny from regulatory bodies .
- Regulatory Status : The U.S. Food and Drug Administration (FDA) has classified DMAA (a closely related compound) as illegal for use in dietary supplements due to safety concerns, which raises questions about the regulatory future of DMHA .
Case Study 1: Abuse Liability Assessment
A study conducted on the abuse liability of DMHA revealed that it produces dose-dependent locomotor stimulation in animal models, similar to other stimulants like cocaine . This raises concerns about its potential for misuse in sports settings.
Case Study 2: Dietary Supplement Analysis
Research by NSF identified DMHA among unapproved stimulants found in various weight-loss products. The presence of such compounds poses significant health risks, particularly when combined with other stimulants like caffeine .
Market Insights
The global market for this compound was valued at approximately USD 120 million in 2022, reflecting its widespread use in dietary supplements despite regulatory challenges . As consumers become more aware of the potential risks associated with unregulated substances, there is a growing demand for certified products.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylhexane involves its interaction with the central nervous system. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased alertness and energy levels. The molecular targets include adrenergic receptors, which mediate its stimulant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Structural and Chromatographic Properties
The retention behavior of 2-amino-5-methylhexane and related amines, analyzed via gas chromatography (GC) as isopropyl urea derivatives, reveals distinct differences (Table 1) :
Compound | Molecular Formula | Molecular Weight (g/mol) | Retention Index | Column Temperature (°C) |
---|---|---|---|---|
This compound | C₇H₁₇N | 115.22 | 1.033 | 170 |
2-Aminopentane | C₅H₁₃N | 87.16 | 1.021 | 170 |
2-Aminohexane | C₆H₁₅N | 101.19 | 1.025 | 170 |
2-Amino-3-methylpentane | C₆H₁₅N | 101.19 | 1.027/1.024* | 170 |
2-Phenylethylamine | C₈H₁₁N | 121.18 | 1.058 | 200 |
*Diastereoisomers of 2-amino-3-methylpentane exhibit split retention indices due to stereochemical variations.
Key Observations :
- Branching Effects: The higher retention index of this compound (1.033) compared to linear analogs like 2-aminohexane (1.025) suggests increased interaction with the GC stationary phase, likely due to its methyl group at C5 enhancing hydrophobic interactions .
- Polarity and Temperature : 2-Phenylethylamine’s elevated column temperature (200°C) and retention index (1.058) reflect the phenyl group’s polarity and stronger dipole interactions .
Biological Activity
2-Amino-5-methylhexane, also known as 1,4-Dimethylpentylamine (DMHA), is an organic compound with the molecular formula C7H17N. It has garnered attention for its stimulant properties and is commonly found in dietary supplements, particularly in pre-workout formulations. This article delves into the biological activity of this compound, exploring its mechanisms of action, metabolic pathways, and implications for human health.
This compound primarily targets the central nervous system (CNS) . Its stimulant effects are attributed to its ability to block the reuptake of neurotransmitters such as dopamine and norepinephrine, leading to increased levels of these catecholamines in the synaptic cleft. This action enhances alertness, focus, and energy levels in users.
Biochemical Pathways
The compound influences several biochemical pathways:
- Dopaminergic System : By modulating dopamine levels, DMHA can enhance mood and cognitive functions.
- Noradrenergic System : Increased norepinephrine availability can boost energy expenditure and metabolic rate.
- Cellular Effects : DMHA affects cellular signaling pathways that regulate gene expression and metabolism, impacting overall cell function.
Dosage Effects
Research indicates that the effects of this compound can vary significantly with dosage. Lower doses may promote beneficial effects like improved neurotransmitter activity and metabolic function, while higher doses could lead to adverse effects such as increased heart rate and blood pressure .
Adverse Effects and Regulatory Concerns
The use of DMHA in sports has raised concerns regarding its safety profile. A notable case involved an athlete who tested positive for 5-methylhexan-2-amine during a doping test. The athlete's positive result was linked to a dietary supplement that contained DMHA without proper labeling . This incident highlights the need for athletes to be cautious about supplement ingredients.
Abuse Potential
A study on the abuse liability of DMAA (closely related to DMHA) showed that it produced dose-dependent locomotor depression in animal models. The findings indicated that DMAA could substitute for cocaine in conditioned place-preference assays, suggesting potential for abuse similar to other stimulants .
Comparative Analysis of Stimulants
Research comparing various stimulants found that DMHA shares structural similarities with other banned substances like DMAA and 1,3-dimethylbutylamine (DMBA). All these compounds have been associated with cardiovascular risks and have been subjected to scrutiny by regulatory bodies like the World Anti-Doping Agency (WADA) .
Table 1: Biological Activity Summary of this compound
Parameter | Details |
---|---|
Molecular Formula | C7H17N |
Primary Action | CNS stimulant |
Mechanism | Inhibition of dopamine/norepinephrine reuptake |
Effects | Increased alertness, focus, energy |
Dosage Impact | Varies; lower doses beneficial, higher doses risky |
Regulatory Status | Banned in competitive sports |
Table 2: Comparison of Stimulant Compounds
Compound | Similarities with DMHA | Regulatory Status |
---|---|---|
DMAA | Structural similarity; CNS stimulant | Banned by WADA |
DMBA | Similar stimulant effects; cardiovascular risks | Banned by WADA |
Caffeine | Commonly used stimulant; less regulatory scrutiny | Generally accepted |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 2-amino-5-methylhexane in synthetic samples?
Methodological Answer:
- Spectroscopic Analysis : Use -NMR and -NMR to confirm the amine group (-NH) at position 2 and the methyl branch at position 4. Compare chemical shifts with reference data (e.g., δ ~1.2 ppm for methyl protons in aliphatic chains and δ ~2.5 ppm for amine protons) .
- Mass Spectrometry : Confirm molecular weight (115.2166 g/mol) via high-resolution mass spectrometry (HRMS) and fragmentation patterns to distinguish isomers .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and nitrile gloves to prevent inhalation/skin contact. Refer to SDS guidelines for amine compounds, including emergency measures for spills (e.g., neutralization with dilute acetic acid) .
- Storage : Store under nitrogen at 2–8°C to prevent oxidation or degradation .
Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?
Methodological Answer:
- Gas Chromatography (GC) : Use a polar column (e.g., DB-WAX) with flame ionization detection (FID) for separation from aliphatic byproducts. Calibrate with deuterated internal standards (e.g., D-labeled analogs) to improve accuracy .
- Derivatization : Enhance detectability via trifluoroacetylation of the amine group for GC-MS analysis .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize side reactions?
Methodological Answer:
- Catalytic Hydrogenation : Reduce 5-methyl-2-nitrohexane using palladium on carbon (Pd/C) under H at 50–60°C. Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 4:1) to detect residual nitro intermediates .
- Purification : Employ fractional distillation under reduced pressure (b.p. ~145–150°C at 760 mmHg) to isolate the amine from unreacted precursors .
Q. How should contradictory spectral data (e.g., unexpected 1H^1 \text{H}1H-NMR peaks) be resolved during structural characterization?
Methodological Answer:
- Error Analysis :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous signals and confirm connectivity .
Q. What strategies are effective for studying the stereochemical behavior of this compound in chiral environments?
Methodological Answer:
- Chiral Derivatization : React with (−)-menthyl chloroformate to form diastereomers separable via HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict enantiomer stability and correlate with experimental optical rotation data .
Q. How can researchers address discrepancies in reported physical properties (e.g., melting point variability)?
Methodological Answer:
- Purity Assessment : Use differential scanning calorimetry (DSC) to detect impurities affecting melting behavior. Compare with literature values from peer-reviewed sources (e.g., CAS 28292-43-5 ).
- Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water 1:1) and resolve X-ray structures to confirm polymorphic forms .
Properties
IUPAC Name |
5-methylhexan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCBXLKODYZSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885416 | |
Record name | 2-Hexanamine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28292-43-5 | |
Record name | 1,4-Dimethylpentylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28292-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Methyl-2-hexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028292435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-methylhexane | |
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Record name | 2-Hexanamine, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexanamine, 5-methyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethylpentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.477 | |
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Record name | 5-METHYL-2-HEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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